2-(((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)quinazolin-4-ol
Description
Properties
IUPAC Name |
2-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3S/c17-11-6-14-13(21-8-22-14)5-9(11)7-23-16-18-12-4-2-1-3-10(12)15(20)19-16/h1-6H,7-8H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEABPHUXKCXBMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CSC3=NC4=CC=CC=C4C(=O)N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)quinazolin-4-ol typically involves multiple steps:
Formation of the 6-chlorobenzo[d][1,3]dioxole ring: This can be achieved by cyclizing catechol with dichloromethane under basic conditions to form the dioxole ring, followed by chlorination.
Thioether linkage formation: The chlorinated dioxole is then reacted with a thiol derivative to form the thioether linkage.
Quinazolin-4-ol synthesis: The final step involves the formation of the quinazolin-4-ol core, which can be achieved through various synthetic routes, including cyclization reactions involving anthranilic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)quinazolin-4-ol can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated dioxole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Antimicrobial Properties
Research has shown that quinazolinone derivatives exhibit significant antimicrobial activities. For instance, studies on similar compounds have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The incorporation of the chlorobenzo[d][1,3]dioxole moiety may enhance these properties due to its electron-withdrawing effects.
Anticancer Activity
Quinazolinone derivatives are also noted for their anticancer properties. For example, compounds with similar structural features have been evaluated for their cytotoxic effects against different cancer cell lines, showing promising results . The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.
Inhibition of Acetylcholinesterase
Another area of interest is the potential application of this compound as an acetylcholinesterase inhibitor, which is crucial for the treatment of Alzheimer's disease. Compounds with similar structures have shown promising inhibitory activity against acetylcholinesterase .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)quinazolin-4-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Structural Comparisons
Core Heterocycle Modifications
- 6-(Benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine (Compound 4, ): Core: Quinazolin-4-amine (NH₂ at position 4) vs. quinazolin-4-ol (OH at position 4). Substituents: Thiophen-2-ylmethyl group instead of the thioether-linked chlorobenzo-dioxol-methyl group.
- Tetrazole Derivatives ():
- Core: Tetrazole ring vs. quinazoline.
- Substituents: Similar thioether linkages (e.g., 5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole).
- Impact: The tetrazole’s acidic proton (pKa ~4.9) introduces ionizability absent in quinazoline derivatives, affecting bioavailability and binding kinetics .
Substituent Variations
- 2-Amino-4-aryl Thiazole Derivatives (): Core: Thiazolo-triazino-thiones vs. quinazoline. Substituents: Arylazo and thiourea groups. Impact: The rigid thiazolo-triazino system may confer greater conformational restraint compared to the flexible thioether in the target compound .
Thioether Formation
- Target Compound: Likely synthesized via nucleophilic substitution or coupling reactions (analogous to ’s Suzuki coupling for benzo[d][1,3]dioxol-5-yl introduction).
- Tetrazole Derivatives (): Thioether formation achieved using PEG-400 and Bleaching Earth Clay (pH 12.5) under heterogeneous catalysis.
Cyclization Strategies
- Quinazolinone Derivatives (): Cyclization of hydrazones with thioglycolic acid yields thiazoles.
- Target Compound: Likely synthesized via direct functionalization of preformed quinazoline cores, avoiding multi-step cyclizations .
Analytical and Spectral Data
Table 1: Key Spectral Comparisons
Notes:
- The target compound’s $ ^1H $-NMR would likely show distinct signals for the hydroxyl proton (δ ~10–12 ppm) and aromatic protons from the chlorobenzo-dioxole group (δ ~6.0–7.5 ppm).
- IR would exhibit O-H stretching (~3200–3600 cm$ ^{-1} $) and C-S (thioether) at ~600–700 cm$ ^{-1} $ .
Pharmacological Potential (Inferred)
- Kinase Inhibition (): Quinazolin-4-amine derivatives show CDC2-like kinase inhibition; the target compound’s hydroxyl group may modulate selectivity.
- Analgesic Activity (): Thiazole and triazole analogs exhibit analgesic properties, suggesting the thioether and heterocyclic motifs in the target compound could share similar bioactivity .
Biological Activity
2-(((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)quinazolin-4-ol is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound integrates a chlorinated benzo[d][1,3]dioxole moiety with a quinazolin-4-ol structure, which is known for various therapeutic properties.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 346.8 g/mol. The presence of the thioether linkage and the quinazolinone core contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds containing quinazolinone structures often exhibit significant antimicrobial , anticancer , and anti-inflammatory properties. The specific biological activities of this compound are summarized below:
Anticancer Activity
Studies have shown that quinazolinone derivatives can inhibit various cancer cell lines. For instance:
- IC50 Values : Compounds similar to this compound have demonstrated IC50 values ranging from 0.35 µM to 16 µM against different human cancer cell lines, indicating potent cytotoxic effects .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Quinazolinone Derivative | HCT-116 | 5.40 |
| Quinazolinone Derivative | MCF-7 | 12.60 |
Antimicrobial Properties
Quinazolinone derivatives have also been investigated for their antimicrobial properties:
- Mechanism : These compounds may disrupt bacterial cell wall synthesis or inhibit essential enzymes, leading to bacterial death.
Anti-inflammatory Effects
The incorporation of the chlorobenzo[d][1,3]dioxole moiety may enhance anti-inflammatory activity by modulating pathways involved in inflammation.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of quinazolinone derivatives:
- Synthesis : The compound was synthesized through multi-step reactions involving chloromethylation and thioether formation, demonstrating a robust synthetic route .
- Biological Evaluation : In vitro assays have indicated that these compounds can induce apoptosis in cancer cells by activating caspase pathways . For example, compound testing showed significant increases in early apoptotic cells when treated with concentrations as low as 5 µM.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for synthesizing 2-(((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)quinazolin-4-ol, and how are intermediates validated?
- Methodology :
-
Step 1 : React 6-chlorobenzo[d][1,3]dioxol-5-ylmethanol with thiolating agents (e.g., thiourea) under acidic conditions to introduce the thioether group.
-
Step 2 : Couple the thiolated intermediate with quinazolin-4-ol via nucleophilic substitution. Use PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C for 1 hour .
-
Validation : Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1). Confirm intermediates via IR (S–C stretch at 680–720 cm⁻¹) and ¹H NMR (quinazoline aromatic protons at δ 7.8–8.2 ppm) .
- Table 1 : Key Reaction Parameters
| Parameter | Conditions | Source |
|---|---|---|
| Catalyst | Bleaching Earth Clay (10 wt%) | |
| Solvent | PEG-400 | |
| Temperature | 70–80°C | |
| Reaction Time | 1 hour |
Q. How is the purity of the compound assessed, and what analytical techniques are prioritized?
- Methodology :
- HPLC : Use a C18 column with a methanol:water (70:30) mobile phase; retention time ~12.3 minutes .
- Recrystallization : Purify using hot ethanol or aqueous acetic acid to achieve ≥95% purity .
- Spectroscopy : IR for functional groups (e.g., C–O–C stretch in dioxolane at 1250 cm⁻¹), ¹H/¹³C NMR for structural confirmation .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis, and what factors introduce variability?
- Methodology :
-
Catalyst Screening : Test alternatives to Bleaching Earth Clay (e.g., Amberlyst-15) to improve efficiency.
-
Solvent Optimization : Compare PEG-400 with DMF or acetonitrile for better solubility of aromatic intermediates .
-
Contradiction Analysis : Lower yields in polar aprotic solvents (e.g., DMF) may result from side reactions; use kinetic studies (TLC/HPLC) to identify competing pathways .
- Table 2 : Yield Variability Across Conditions
| Solvent | Catalyst | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| PEG-400 | Bleaching Earth | 78 | 95 | |
| DMF | Amberlyst-15 | 65 | 89 |
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antibacterial vs. anticancer activity)?
- Methodology :
- Assay Standardization : Replicate studies using consistent cell lines (e.g., MCF-7 for cancer, E. coli for antibacterial tests) .
- Structure-Activity Relationship (SAR) : Modify the thioether or quinazoline moieties to isolate activity drivers. For example, replacing chlorobenzo[d][1,3]dioxolyl with fluorinated analogs may enhance selectivity .
Q. How do computational models predict the compound’s interaction with biological targets, and what limitations exist?
- Methodology :
- Docking Studies : Use AutoDock Vina to model binding to EGFR (PDB ID: 1M17). The chlorobenzo-dioxolyl group shows π-π stacking with Tyr-104 .
- Limitations : Overestimation of hydrophobic interactions due to static protein models; validate with MD simulations .
Methodological Challenges & Solutions
Q. What experimental designs mitigate byproduct formation during thioether linkage synthesis?
- Solution :
- Use a Schlenk line to exclude moisture, reducing hydrolysis of the thioether intermediate.
- Add radical inhibitors (e.g., BHT) to prevent oxidation of the sulfur moiety .
Q. How are stability issues addressed in long-term storage of the compound?
- Methodology :
- Storage Conditions : Store at –20°C under argon, with desiccants (silica gel).
- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks); monitor via HPLC for decomposition products (e.g., quinazolinone derivatives) .
Data Interpretation Guidelines
Q. How should researchers interpret conflicting NMR data for the quinazoline ring protons?
- Guidelines :
- Check solvent effects: DMSO-d₆ may cause downfield shifts (δ 8.2–8.5 ppm) compared to CDCl₃ (δ 7.8–8.1 ppm) .
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals from the dioxolane and quinazoline groups .
Ethical & Safety Considerations
Q. What safety protocols are critical given the compound’s chlorinated and heterocyclic components?
- Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
